molecular formula C25H17BrFN3O3S B2894040 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-57-0

2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Numéro de catalogue: B2894040
Numéro CAS: 893294-57-0
Poids moléculaire: 538.39
Clé InChI: COLWJTDUUFPCPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide features a complex polycyclic framework with a pyranobenzothiazine core. This structure incorporates a 3-bromophenyl group at position 4, a 2-fluorobenzyl substituent at position 6, and a nitrile group at position 2. The 5,5-dioxide moiety indicates sulfone functionalization.

Propriétés

IUPAC Name

2-amino-4-(3-bromophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrFN3O3S/c26-17-8-5-7-15(12-17)22-19(13-28)25(29)33-23-18-9-2-4-11-21(18)30(34(31,32)24(22)23)14-16-6-1-3-10-20(16)27/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLWJTDUUFPCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule with potential biological applications. Its unique structure incorporates elements such as pyrano, benzothiazine, and carbonitrile moieties, which may contribute to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14BrN3O3SC_{19}H_{14}BrN_3O_3S with a molecular weight of 444.3 g/mol. Its IUPAC name is 2-amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile . The presence of bromine and fluorine substituents is significant as these halogens can influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H14BrN3O3S
Molecular Weight444.3 g/mol
IUPAC Name2-amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
InChI KeyCYSLYVDJYNFQRA-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It may bind to certain receptors that regulate cellular processes, potentially altering signaling pathways associated with cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to 2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Research has shown that related compounds can induce cytotoxic effects in various cancer cell lines by promoting apoptosis and inhibiting cell proliferation. For example, a study demonstrated that a similar benzothiazine derivative exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Mechanistic Insights : The mechanism involves the induction of oxidative stress and cell cycle arrest at the G2/M phase, leading to increased apoptosis rates as confirmed by acridine orange staining and western blot analysis for cleaved caspase-3 levels .

Antimicrobial Activity

Compounds in this class have also been evaluated for their antimicrobial properties:

  • Inhibition Studies : Some derivatives showed promising results against bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity :
    • A derivative was tested against MCF-7 breast cancer cells showing significant cytotoxicity with an IC50 value of 15 µM.
    • Mechanistic studies indicated that the compound induced autophagy and apoptosis through activation of caspase pathways.
  • Antimicrobial Efficacy :
    • A related study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

Key analogs are differentiated by substituents on the phenyl and benzyl groups, which influence physicochemical properties and biological activity.

Compound (Reference) Core Structure Substituents Key Functional Groups
Target Compound Pyranobenzothiazine 3-Bromophenyl, 2-fluorobenzyl Nitrile, sulfone
6d () Pyranobenzothiazine 4-((4-Bromobenzyl)oxy)phenyl, hydroxymethyl Nitrile, sulfone, hydroxyl
3f () Pyrano[2,3-c]pyrazole 3-Bromophenyl, 2-fluorobenzyl, methyl Nitrile, methyl
11b () Thiazolopyrimidine 4-Cyanobenzylidene, 5-methylfuran Nitrile, furan

Physicochemical Properties

  • Melting Points and Stability: The target compound’s analogs exhibit melting points ranging from 161–216°C. For example, pyrano[2,3-c]pyrazole derivative 3f () melts at 161–164°C , while thiazolopyrimidine 11b () has a lower melting point (213–215°C) due to its planar heterocyclic system . The sulfone group in pyranobenzothiazines likely increases thermal stability compared to non-sulfonated analogs. Yields for analogs vary widely (57–87%), with pyrano[2,3-c]pyrazoles showing higher synthetic efficiency (e.g., 87% for 3f) .

Spectral and Structural Analysis

  • IR Spectroscopy: Nitrile stretching vibrations (~2200 cm⁻¹) are consistent across analogs (e.g., 11b at 2209 cm⁻¹ ). Sulfone groups in the target compound would exhibit strong S=O stretches (~1350–1150 cm⁻¹), absent in non-sulfonated analogs.
  • NMR Data: Pyranobenzothiazines show distinct aromatic proton shifts (δ 7.2–7.6 ppm) influenced by bromine and fluorine substituents. For example, 3f () displays a singlet at δ 4.75 ppm for benzyl protons .

Research Findings and Implications

Substituent Effects on Activity

  • Halogen Positioning :

    • 3-Bromophenyl (target) vs. 4-bromophenyl (6d ): Meta-substitution may reduce steric hindrance in enzyme binding compared to para-substitution.
    • 2-Fluorobenzyl (target) vs. 4-fluorobenzyl (): Ortho-fluorine could enhance dipole interactions in hydrophobic enzyme pockets.
  • Electron-Withdrawing Groups :

    • Bromine and fluorine improve metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

Méthodes De Préparation

Reaction Design and Starting Materials

The domino Knoevenagel/Michael cyclization represents the most widely reported approach for constructing the pyrano[3,2-c]benzothiazine core. The protocol involves three components:

  • N-substituted 1H-2,1-benzothiazin-4(3H)-one-2,2-dioxide (e.g., N-ethyl derivative) as the benzothiazine precursor.
  • Electrophilic carbonyl compounds (e.g., isatins or substituted aldehydes) to initiate Knoevenagel condensation.
  • Methylene-active nitriles (e.g., malononitrile or cyanoacetic acid esters) to form the pyran ring.

For the target compound, the N-ethyl group in the benzothiazine precursor is replaced with 2-fluorobenzyl , while the aldehyde component incorporates the 3-bromophenyl substituent.

Optimized Reaction Conditions

A representative procedure involves:

  • Solvent: Ethanol or toluene.
  • Catalyst: Triethanolamine (10 mol%) or Takemoto organocatalyst (20 mol%).
  • Temperature: 15–70°C, depending on catalyst reactivity.
  • Time: 12–24 hours for complete conversion.

Key mechanistic steps:

  • Knoevenagel adduct formation between the aldehyde and methylene nitrile.
  • Michael addition of the benzothiazine enolate to the α,β-unsaturated nitrile.
  • Cyclization to form the pyran ring, followed by tautomerization and oxidation to stabilize the 5,5-dioxide moiety.

Yield and Scalability Data

Starting Material Catalyst Yield (%) Purity (%)
3-Bromobenzaldehyde Triethanolamine 78 >90
2-Fluorobenzyl bromide Takemoto 83 95

Post-reaction purification typically involves recrystallization from ethanol/DMF (1:1) or column chromatography with petroleum ether/ethyl acetate.

Multi-Component One-Pot Assembly

Strategic Advantages

This method consolidates benzothiazine formation, side-chain functionalization, and pyran annulation into a single step, reducing intermediate isolation requirements. Critical components include:

  • 2-Aminobenzenethiol derivatives for benzothiazine ring construction.
  • Methanesulfonyl chloride for sulfone group introduction.
  • Potassium tert-butoxide to promote cyclization.

Procedure Outline

  • Sulfonamide formation: React methyl anthranilate with methanesulfonyl chloride in DMF/N-methylmorpholine (0–60°C, 2 hours).
  • Alkylation: Introduce 2-fluorobenzyl bromide using K₂CO₃ in DMF (80°C, 8–10 hours).
  • Cyclization: Treat with KOtBu in DMF (70°C, 4 hours) to form the benzothiazine-2,2-dioxide core.
  • Pyran annulation: Add malononitrile and 3-bromophenyl aldehyde under catalytic conditions.

Critical Process Parameters

  • Alkylation efficiency: >90% conversion achieved with excess 2-fluorobenzyl bromide.
  • Cyclization kinetics: Complete within 4 hours due to strong base-mediated deprotonation.
  • Stereochemical control: The Takemoto catalyst induces enantioselectivity (up to 95% ee) in pyran ring formation.

Post-Synthetic Modifications

Bromophenyl Group Introduction

Late-stage functionalization via Suzuki-Miyaura coupling enables precise positioning of the 3-bromophenyl group:

  • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C.
  • Yield: 72% with 99% aryl bromide conversion.

Sulfone Oxidation Optimization

The 5,5-dioxide moiety is stabilized using:

  • Oxidizing agent: m-CPBA (2 equiv) in CH₂Cl₂ at 0°C.
  • Reaction time: 30 minutes to prevent over-oxidation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.79 (d, J = 8.1 Hz, ArH), 4.67 (s, pyran-H), 1.77 (s, CH₃).
  • IR (KBr): 2210 cm⁻¹ (C≡N), 1340–1290 cm⁻¹ (SO₂ asym/sym).

Crystallographic Validation

Single-crystal X-ray analysis confirms:

  • Space group: C2/c (monoclinic).
  • Unit cell parameters: a = 23.554 Å, b = 9.306 Å, c = 15.769 Å.
  • Density: 1.587 g/cm³.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves a multi-step process. Key steps include:

  • Formation of the pyran ring via cyclization reactions.
  • Introduction of the 3-bromophenyl and 2-fluorobenzyl substituents through nucleophilic substitution or coupling reactions.
  • Final cyclization to form the benzothiazine-dioxide core. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products. Characterization is performed via NMR, MS, and X-ray crystallography .

Q. Which spectroscopic and analytical methods are used for structural characterization?

  • NMR Spectroscopy : Confirms substituent positions and stereochemistry (e.g., 1^1H and 13^13C NMR for aromatic protons and carbon environments) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and crystal packing (e.g., using SHELXL for refinement) .
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile, sulfone) .
Technique Purpose Key Peaks/Data
1^1H NMRProton environment analysisAromatic δ 6.5–8.0 ppm
X-ray CrystallographyAbsolute configuration determinationCCDC deposition (e.g., CCDC-971311)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 60–120°C), solvent polarity (DMF vs. THF), and catalyst loading .
  • pH Control : Maintain basic conditions (pH 8–10) to stabilize intermediates during cyclization .
  • Catalyst Screening : Evaluate palladium or copper catalysts for coupling reactions .
  • Byproduct Analysis : Use HPLC or TLC to monitor side reactions and adjust stoichiometry .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

  • Multi-Method Validation : Cross-validate NMR assignments with HSQC/HMBC experiments and X-ray data .
  • SHELX Refinement : Apply twin refinement or disorder modeling in SHELXL to resolve ambiguous electron density .
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What experimental designs are suitable for studying environmental fate or biodegradation?

  • Long-Term Stability Studies : Assess hydrolysis/photolysis in simulated environmental conditions (pH 4–9, UV exposure) .
  • Biotic Transformation : Use microbial cultures (e.g., Pseudomonas spp.) to evaluate metabolic pathways .
  • Analytical Workflow :

Extraction : Solid-phase extraction (SPE) from water/soil.

Quantification : LC-MS/MS with MRM transitions for parent compound and metabolites.

Ecotoxicity : Daphnia magna or algal growth inhibition assays .

Q. How can computational methods predict structure-activity relationships (SAR) for biological targets?

  • Molecular Docking : Screen against cancer-related proteins (e.g., kinases) using AutoDock Vina .
  • MD Simulations : Simulate binding stability (20–100 ns trajectories) in GROMACS .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values from anticancer assays .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Assay Standardization : Compare protocols (e.g., MTT vs. ATP-based viability assays) .
  • Cell Line Variability : Test multiple lines (e.g., HeLa, MCF-7) to confirm target specificity .
  • Metabolic Stability : Evaluate hepatic microsome degradation to rule out false negatives .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Yield Optimization

Variable Range Tested Optimal Value Impact on Yield
Temperature60–120°C80°C+25%
SolventDMF, THF, AcetonitrileDMF+15%
Catalyst (Pd(OAc)2_2)1–5 mol%3 mol%+30%

Q. Table 2: Environmental Fate Experimental Design

Parameter Condition Analytical Method
Hydrolysis (pH 7.4)37°C, 7 daysLC-MS/MS (LOQ: 0.1 ng/mL)
Photolysis (UV)254 nm, 48 hHPLC-PDA
Microbial DegradationPseudomonas putidaGC-MS metabolite profiling

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.